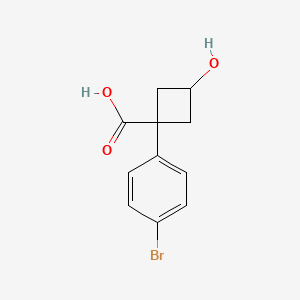

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFJFJOUEOLYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728954 | |

| Record name | 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199556-64-3 | |

| Record name | 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic pathway is a robust, multi-step process commencing with readily available starting materials. Key transformations include a Blaise reaction to form a crucial β-enamino ester intermediate, followed by an intramolecular cyclization to construct the core cyclobutane ring. Subsequent diastereoselective reduction of the ketone and final ester hydrolysis yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their specific research needs.

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure imparts unique conformational constraints on molecules, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger cyclic analogues.[1][2] The incorporation of a cyclobutane ring can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property positions for drug candidates.[3][4]

The target molecule, 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, incorporates several key features that make it an attractive building block for drug discovery programs. The 4-bromophenyl group provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The 1,3-disubstituted cyclobutane core offers stereochemical diversity, with the relative orientation of the aryl and hydroxyl groups influencing the overall molecular shape and biological activity. The carboxylic acid and hydroxyl functionalities provide opportunities for derivatization and interaction with biological targets.

This guide details a rational and efficient synthetic approach to this valuable compound, providing researchers with the necessary information to synthesize it in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a linear precursor that is subsequently cyclized to form the core cyclobutane ring.

Caption: Overall synthetic workflow for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.

The key steps in this synthesis are:

-

Blaise Reaction: A zinc-mediated reaction between 4-bromobenzonitrile and methyl 2-bromoacetate to generate the corresponding β-enamino ester.

-

Intramolecular Cyclization: A base-mediated intramolecular cyclization of the β-enamino ester to form the methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate intermediate.

-

Ketone Reduction: Diastereoselective reduction of the cyclobutanone to the corresponding cyclobutanol.

-

Ester Hydrolysis: Saponification of the methyl ester to afford the final carboxylic acid product.

Detailed Synthetic Procedures and Mechanistic Discussion

Step 1: Synthesis of Methyl 3-amino-3-(4-bromophenyl)acrylate via Blaise Reaction

The initial step of the synthesis involves the formation of a β-enamino ester through a Blaise reaction.[1][2][3] This reaction is a variation of the more commonly known Reformatsky reaction and utilizes a nitrile as the electrophile instead of an aldehyde or ketone.[5]

Reaction Scheme:

Mechanism:

The mechanism of the Blaise reaction begins with the oxidative insertion of zinc metal into the carbon-bromine bond of methyl 2-bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile in 4-bromobenzonitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield the desired β-enamino ester.[1][2]

Caption: Simplified mechanism of the Blaise reaction.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated zinc dust (1.5 eq.).

-

Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

To this suspension, add a solution of methyl 2-bromoacetate (1.2 eq.) in anhydrous THF dropwise.

-

Gently heat the mixture to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy suspension.

-

Once the reaction has been initiated, add a solution of 4-bromobenzonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-3-(4-bromophenyl)acrylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Methyl 3-amino-3-(4-bromophenyl)acrylate | C10H10BrNO2 | 256.10 | 70-80% | Pale yellow solid |

Step 2: Intramolecular Cyclization to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

The construction of the cyclobutane ring is achieved through a base-mediated intramolecular cyclization of the β-enamino ester. This transformation is analogous to a Dieckmann condensation, where an enolate attacks an ester to form a cyclic β-keto ester.[6][7][8] In this case, the enolate formed from the deprotonation of the α-carbon attacks the imine carbon, followed by elimination of ammonia to form the cyclobutanone ring.

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of the α-carbon of the β-enamino ester by a strong base, such as sodium hydride, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a four-membered ring intermediate. Subsequent elimination of ammonia, driven by the formation of the stable conjugated system, yields the 3-oxocyclobutanecarboxylate product.

Experimental Protocol:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-amino-3-(4-bromophenyl)acrylate (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | C12H11BrO3 | 283.12 | 60-70% | White to off-white solid |

Step 3: Reduction of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

The ketone functionality of the cyclobutane ring is reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride.[9][10][11] This reduction is expected to proceed with some degree of diastereoselectivity, favoring the formation of the trans isomer where the hydroxyl group is on the opposite face of the ring from the bulky 4-bromophenyl group to minimize steric hindrance.

Reaction Scheme:

Mechanism:

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the workup to yield the final alcohol product.

Experimental Protocol:

-

Dissolve methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate | C12H13BrO3 | 285.13 | 90-95% | White solid |

Step 4: Hydrolysis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base such as sodium hydroxide in a mixture of water and a co-solvent like methanol to ensure solubility.[12][13][14]

Reaction Scheme:

Sources

- 1. Blaise reaction - Wikipedia [en.wikipedia.org]

- 2. Blaise Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. synarchive.com [synarchive.com]

- 6. fiveable.me [fiveable.me]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. Sodium Borohydride [commonorganicchemistry.com]

- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a unique bifunctional molecule with potential applications in medicinal chemistry and materials science. We will delve into its structural attributes, a plausible synthetic route, detailed spectral characterization, and explore its potential as a building block in the development of novel therapeutics.

Introduction: The Scientific Rationale

The confluence of a rigid cyclobutane scaffold and a functionalized aromatic ring in 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid presents a compelling case for its investigation. The cyclobutane moiety, a four-membered carbocycle, offers a structurally constrained framework that is increasingly recognized as a valuable design element in drug discovery.[1] Its rigid nature can confer a higher degree of conformational restriction to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The 1,3-disubstitution pattern on the cyclobutane ring allows for precise spatial orientation of the pendant groups.

The 4-bromophenyl group is another key feature, serving as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding and enhance therapeutic activity.[4][5]

This guide aims to provide a foundational understanding of this compound, acknowledging the current scarcity of publicly available experimental data and offering scientifically grounded predictions and protocols to facilitate its synthesis and characterization.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, we can infer and predict its key properties based on its structure and data from analogous compounds. The molecule's structure is defined by a central cyclobutane ring with a 4-bromophenyl group and a carboxylic acid at the C1 position, and a hydroxyl group at the C3 position.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₁BrO₃ | [6] |

| Molecular Weight | 271.11 g/mol | [6] |

| Appearance | Solid (predicted) | [6] |

| Stereochemistry | Exists as cis and trans diastereomers. The commercially available product is likely a mixture unless specified. | Inferred from structure |

| pKa | ~4.0 (predicted) | Based on the pKa of similar cyclobutane carboxylic acids.[7] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, THF); sparingly soluble in water. | Inferred from the presence of polar functional groups (hydroxyl, carboxylic acid) and a nonpolar aromatic ring. |

| Melting Point | Not available in the literature. | - |

Stereoisomerism: A critical consideration for this molecule is the existence of cis and trans diastereomers, arising from the relative orientation of the hydroxyl and 4-bromophenyl groups. The biological activity and physical properties of these isomers can differ significantly.

Caption: Diastereomers of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.

Synthesis and Purification

Caption: Proposed synthetic workflow for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.

Experimental Protocol:

Step 1: Formation of the Dianion of 4-Bromophenylacetic Acid

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenylacetic acid (1.0 eq.).

-

Dissolve the acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of isopropylmagnesium chloride in THF (2.0 M, 2.2 eq.) dropwise, ensuring the internal temperature does not exceed 25 °C. The formation of a heterogeneous mixture is expected.

-

Stir the reaction mixture for 30 minutes at room temperature.

Causality: The use of a strong base like isopropylmagnesium chloride is crucial to deprotonate both the carboxylic acid and the alpha-carbon, forming a dianion. This dianion is a potent nucleophile for the subsequent alkylation steps.

Step 2: Double Alkylation with Epichlorohydrin

-

To the dianion solution from Step 1, add epichlorohydrin (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: Epichlorohydrin serves as a three-carbon electrophile. The reaction proceeds via a double alkylation mechanism, where the dianion first opens the epoxide and then displaces the chloride in an intramolecular fashion to form the cyclobutane ring. This approach often favors the formation of a single diastereomer.[9]

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The cis and trans isomers may be separable at this stage.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.

Self-Validation: The purity of the final product and the separation of diastereomers should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

-

δ 7.50-7.60 (d, 2H): Aromatic protons ortho to the bromine atom.

-

δ 7.20-7.30 (d, 2H): Aromatic protons meta to the bromine atom.

-

δ 4.0-4.2 (m, 1H): Methine proton at C3, adjacent to the hydroxyl group.

-

δ 2.5-2.8 (m, 2H): Methylene protons on the cyclobutane ring.

-

δ 2.2-2.4 (m, 2H): Methylene protons on the cyclobutane ring.

-

Variable (br s, 1H): Carboxylic acid proton.

-

Variable (br s, 1H): Hydroxyl proton.

Rationale: The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The cyclobutane protons will exhibit complex multiplets due to coupling with each other. The chemical shifts of the C3 proton will be influenced by the hydroxyl group.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

-

δ ~175-180: Carboxylic acid carbonyl carbon.

-

δ ~140: Aromatic carbon attached to the cyclobutane ring.

-

δ ~132: Aromatic carbons ortho to the bromine atom.

-

δ ~129: Aromatic carbons meta to the bromine atom.

-

δ ~122: Aromatic carbon bearing the bromine atom.

-

δ ~65-70: C3 carbon of the cyclobutane ring (attached to -OH).

-

δ ~50: C1 carbon of the cyclobutane ring (quaternary).

-

δ ~30-35: Methylene carbons of the cyclobutane ring.

Rationale: The chemical shifts are estimated based on standard values for aromatic, carboxylic acid, and cyclobutane carbons. The presence of electronegative bromine and oxygen atoms will influence the shifts of adjacent carbons.

Infrared (IR) Spectroscopy (Predicted)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring.

-

~1250 cm⁻¹: C-O stretch.

-

~1070 cm⁻¹: C-Br stretch.

Rationale: The spectrum will be dominated by the broad O-H stretch of the carboxylic acid and the strong carbonyl absorption. The fingerprint region will contain characteristic absorptions for the substituted benzene ring and the cyclobutane skeleton.[10]

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z 270/272 (in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45), and fragments corresponding to the bromophenyl group.

Rationale: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Fragmentation is likely to occur at the functional groups.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is not yet reported, its structural motifs suggest significant potential in several areas of research.

Caption: Potential application areas for the title compound.

-

Scaffolding for Novel Therapeutics: The rigid cyclobutane core can serve as a non-planar scaffold to present substituents in well-defined spatial orientations, a desirable feature in the design of enzyme inhibitors and receptor antagonists.[11] The hydroxyl and carboxylic acid groups provide points for further chemical modification and attachment to other molecular fragments.

-

Bioisosteric Replacement: 1,3-disubstituted cyclobutanes have been successfully employed as bioisosteres for phenyl rings in drug candidates.[11] This replacement can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.

-

Central Nervous System (CNS) Agents: Cyclobutanecarboxylic acid derivatives have been investigated for their potential as CNS depressants and anticonvulsants.[12] The lipophilicity imparted by the bromophenyl group could facilitate penetration of the blood-brain barrier, making this compound an interesting starting point for the development of new CNS-active agents.

-

Materials Science: The bifunctional nature of this molecule (a carboxylic acid and a hydroxyl group) makes it a potential monomer for the synthesis of novel polyesters and other polymers with unique thermal and mechanical properties. The bromine atom can also be used to introduce flame-retardant properties.

Conclusion

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a promising but currently under-characterized chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a robust synthetic strategy, and its potential applications. By providing a detailed, scientifically-grounded framework, we hope to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this versatile building block in their respective fields. The key to its successful application will lie in the careful control and characterization of its stereochemistry, as the cis and trans isomers are likely to exhibit distinct properties and activities.

References

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

-

Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters. [Link]

-

Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Supporting Information for a scientific article. Wiley-VCH. [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

-

Biochemorphology of cyclobutanecarbonylureas. PubMed. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University Institutional Repository. [Link]

-

Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]

-

Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

-

1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. PubChemLite. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

C(sp³)–H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection. Chemical Communications. [Link]

-

¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PubMed Central. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclobutanecarboxylic acid, 1-(4-bromophenyl)-3-hydroxy-3-methyl-, trans- | 1402603-96-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemorphology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a compound of significant interest, featuring a unique combination of a strained cyclobutane core, a halogenated aromatic ring, and versatile hydroxyl and carboxylic acid functionalities. This guide provides an in-depth exploration of the expected spectroscopic signature of this molecule, offering a predictive framework for researchers engaged in its synthesis and characterization. By delving into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide a robust analytical blueprint, grounded in the principles of chemical structure and reactivity.

The inherent ring strain and puckered conformation of the cyclobutane moiety introduce a layer of structural complexity that is fascinating to explore spectroscopically.[1] This guide will dissect these nuances, explaining the causality behind expected spectral features and providing field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (Molecular Formula: C₁₁H₁₁BrO₃, Molecular Weight: 271.11 g/mol ) presents several key features that dictate its spectroscopic behavior:[2]

-

Aromatic System : The para-substituted bromophenyl group will show characteristic signals in both NMR and IR spectra. The bromine atom's isotopic distribution will be a defining feature in mass spectrometry.

-

Cyclobutane Ring : This non-planar, puckered four-membered ring leads to complex proton and carbon environments, often resulting in non-intuitive NMR chemical shifts and coupling patterns.[1][3]

-

Carboxylic Acid : This functional group will display a highly characteristic broad O-H stretch and a strong C=O stretch in the IR spectrum, along with distinct signals in the ¹H and ¹³C NMR spectra.

-

Hydroxyl Group : The secondary alcohol will also contribute a distinct O-H stretch in the IR spectrum and a hydroxyl proton signal in the ¹H NMR.

-

Chirality and Stereoisomerism : The molecule possesses stereocenters, leading to the possibility of cis and trans diastereomers, which would be distinguishable by high-resolution NMR. This guide will focus on a general prediction, but researchers should be aware that mixtures of isomers will result in more complex spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on standard deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and are benchmarked against typical chemical shift values for analogous structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic, cyclobutane, and functional group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Expert Insights |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. This signal will disappear upon a D₂O shake. |

| Aromatic (Ar-H) | ~7.6 (d, J ≈ 8.5 Hz) | Doublet | 2H | These protons are ortho to the bromine atom and will be deshielded. They appear as a doublet due to coupling with the two protons meta to the bromine. |

| Aromatic (Ar-H) | ~7.4 (d, J ≈ 8.5 Hz) | Doublet | 2H | These protons are meta to the bromine atom and ortho to the cyclobutane ring. They couple with the ortho protons, resulting in a doublet. |

| Hydroxyl (-OH) | 3.0 - 5.0 | Broad Singlet | 1H | The chemical shift of the alcohol proton is variable and depends on concentration, solvent, and temperature. It will also exchange with D₂O. |

| Cyclobutane Methine (-CH-OH) | ~4.0 | Multiplet | 1H | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons. |

| Cyclobutane Methylene (-CH₂-) | 2.2 - 2.8 | Multiplets | 4H | The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The puckered nature of the ring results in different magnetic environments for each proton.[3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| Carboxylic Acid (-C OOH) | 170 - 180 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |

| Aromatic Quaternary (C -Ar) | 140 - 145 | The aromatic carbon directly attached to the cyclobutane ring (ipso-carbon) is a quaternary carbon and will have a lower intensity. |

| Aromatic (C H) | ~132 | Aromatic carbons ortho to the bromine atom. |

| Aromatic (C H) | ~129 | Aromatic carbons meta to the bromine atom. |

| Aromatic Quaternary (C -Br) | ~122 | The aromatic carbon bonded to bromine is shielded relative to the other substituted carbon. |

| Cyclobutane Methine (-C H-OH) | 65 - 75 | The carbon attached to the hydroxyl group is deshielded by the oxygen atom. |

| Quaternary Cyclobutane (C ) | 45 - 55 | The quaternary carbon of the cyclobutane ring, bonded to both the aromatic ring and the carboxyl group. |

| Cyclobutane Methylene (-C H₂-) | 30 - 40 | The methylene carbons of the cyclobutane ring. Due to stereoisomerism, it is possible these may appear as two distinct signals. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Characteristics and Expert Insights |

| 2500 - 3300 | Carboxylic Acid (O-H) | Stretching | A very broad and strong absorption band, often obscuring the C-H stretching region. This is a hallmark of a hydrogen-bonded carboxylic acid dimer. |

| 3200 - 3600 | Alcohol (O-H) | Stretching | A broad, strong band corresponding to the hydroxyl group. It may appear as a sharper peak if intramolecular hydrogen bonding is present or if the sample is analyzed in a dilute solution. |

| 2850 - 3000 | C-H (Aromatic & Aliphatic) | Stretching | Medium to weak bands corresponding to the sp² C-H bonds of the aromatic ring and the sp³ C-H bonds of the cyclobutane ring.[4] |

| ~1700 | Carboxylic Acid (C=O) | Stretching | A very strong and sharp absorption, characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1475 | Aromatic (C=C) | Stretching | Two or more medium-intensity bands characteristic of the carbon-carbon double bonds within the phenyl ring. |

| 1000 - 1300 | C-O | Stretching | Strong bands corresponding to the C-O single bonds of the alcohol and carboxylic acid. |

| 1000 - 1100 | C-Br | Stretching | A medium to strong band in the fingerprint region, indicative of the carbon-bromine bond. |

| ~900 | Cyclobutane Ring | Deformation | Cyclobutane rings can show characteristic deformation vibrations in the fingerprint region.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometric Data (ESI)

| Analysis Mode | Predicted m/z | Ion | Expert Insights and Rationale |

| Negative Ion Mode | 269.0 / 271.0 | [M-H]⁻ | The most probable ion in negative mode is the deprotonated molecule. The two peaks of roughly equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| Positive Ion Mode | 271.0 / 273.0 | [M+H]⁺ | Protonation of the molecule, likely at the hydroxyl or carbonyl oxygen. The characteristic bromine isotope pattern will be present. |

| Positive Ion Mode | 293.0 / 295.0 | [M+Na]⁺ | Formation of a sodium adduct is very common in ESI-MS and serves as another confirmation of the molecular weight. The bromine isotope pattern will persist. |

| Fragmentation | Various | Fragment Ions | Common fragmentation pathways would include the loss of H₂O (18 Da) from the alcohol, loss of COOH (45 Da), or loss of the entire carboxylic acid group. Any fragment containing bromine will exhibit the M / M+2 isotopic pattern. |

Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed. These represent a self-validating system where the results from one technique corroborate the others.

General Sample Preparation

-

Compound Purity : Ensure the sample of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is of high purity, as impurities will complicate spectral interpretation. Purification may be achieved via recrystallization or column chromatography.

-

Solvent Selection : Choose high-purity deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and appropriate spectroscopic grade solvents for IR and MS that do not interfere with the analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.

-

Spectrometer Setup : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[5]

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Protocol for FTIR Data Acquisition

-

Sample Preparation : Prepare the sample as a KBr pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Spectrum : Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[5]

-

Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

Instrumentation : Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 amu).

-

Data Analysis : Identify the molecular ion peaks ([M-H]⁻, [M+H]⁺, [M+Na]⁺) and confirm the characteristic bromine isotopic pattern.

Visualized Workflows

References

- BenchChem. (2025).

- Jiménez-Osés, G., et al. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane.

-

PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid. [Link]

- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR.

- PubChemLite. (2025). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the synthesis, crystallization, X-ray diffraction analysis, and computational modeling required for a complete structural elucidation. The insights provided are grounded in established crystallographic principles and draw parallels from the known structures of analogous cyclobutane and bromophenyl derivatives. This guide is intended to be a practical resource for scientists engaged in the structural characterization of novel small molecules, offering both theoretical understanding and actionable experimental protocols.

Introduction: The Significance of Cyclobutane Scaffolds in Medicinal Chemistry

Cyclobutane derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacological properties.[1] The rigid cyclobutane ring acts as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, and can help in the conformational restriction of flexible molecules, a key strategy in drug design.[2] The introduction of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and novel intellectual property.[2]

The target molecule, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, combines the rigid cyclobutane core with a bromophenyl group, a common substituent in pharmacologically active compounds that can engage in halogen bonding and other non-covalent interactions. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for extensive hydrogen bonding networks, which are crucial in determining the solid-state packing and ultimately, the material's physical properties such as solubility and stability. A thorough understanding of its crystal structure is therefore paramount for its development as a potential therapeutic agent or as a key building block in more complex molecular architectures.

Synthesis and Characterization

The synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid would likely follow established routes for the formation of substituted cyclobutanes, such as [2+2] cycloadditions or ring-expansion reactions. A plausible synthetic pathway could involve the reaction of a suitable bromophenyl-substituted ketene with an appropriate alkene, followed by functional group transformations to introduce the hydroxyl and carboxylic acid moieties. A general synthetic approach for a related compound, 3-oxocyclobutanecarboxylic acid, involves the reaction of acetone, bromine, and malononitrile as starting materials.[3]

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group, diastereotopic protons of the cyclobutane ring, and signals for the hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Signals corresponding to the carbons of the bromophenyl ring, the four carbons of the cyclobutane ring (with distinct shifts for the substituted carbons), and the carboxyl carbon. |

| FTIR | Characteristic vibrational bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the O-H stretch of the alcohol, and C-Br stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the expected mass of C₁₁H₁₁BrO₃ (approximately 270.99 g/mol for the monoisotopic mass).[4][5] |

These techniques provide a foundational understanding of the molecule's connectivity and functional groups, which is essential for interpreting the final crystal structure.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. A systematic approach to screening crystallization conditions is crucial for success.

Experimental Protocol for Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Supersaturation Methods:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the concentrated compound solution on a siliconized cover slip (hanging drop) or in a well (sitting drop) and seal it over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization. .graphdiv { text-align: center; margin: 20px; } .caption { font-size: 0.9em; margin-top: 5px; }

-

-

Temperature Control: Experiment with different temperatures (e.g., room temperature, 4°C) as temperature can significantly affect solubility and crystal growth kinetics.

-

Co-crystallization: If the compound is difficult to crystallize on its own, co-crystallization with a suitable co-former (e.g., another molecule capable of forming strong intermolecular interactions) can be attempted.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Data Collection and Processing

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Data Collection: The diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are also measured.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data. This is typically done using a least-squares refinement process.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

.graphdiv { text-align: center; margin: 20px; } .caption { font-size: 0.9em; margin-top: 5px; }

Figure 2: The pathway from a single crystal to a refined molecular structure.

Predicted Structural Features and Intermolecular Interactions

Based on the known crystal structures of similar compounds, we can predict some of the key structural features and intermolecular interactions that are likely to be present in the crystal structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.

Molecular Conformation

The cyclobutane ring is expected to be puckered, not planar, to relieve ring strain. The substituents on the cyclobutane ring can adopt either axial or equatorial positions, and the preferred conformation will be the one that minimizes steric hindrance. The relative stereochemistry of the hydroxyl and carboxylic acid groups (cis or trans) will have a significant impact on the overall molecular shape.

Intermolecular Interactions

The presence of the carboxylic acid and hydroxyl groups strongly suggests that hydrogen bonding will be a dominant intermolecular interaction. The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of hydrogen-bonded dimers or chains. The hydroxyl group can also participate in hydrogen bonding.

The bromophenyl group can engage in several types of non-covalent interactions:

-

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other.

-

Halogen Bonding: The bromine atom can act as a Lewis acidic center and interact with a Lewis basic atom (such as the oxygen of a carbonyl or hydroxyl group) on a neighboring molecule.

-

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-system of an adjacent aromatic ring.

The interplay of these various intermolecular forces will dictate the overall crystal packing.

Computational Modeling and Hirshfeld Surface Analysis

In the absence of experimental data, or to complement it, computational modeling can provide valuable insights into the likely crystal structure and intermolecular interactions.

-

Conformational Analysis: Quantum chemical calculations can be used to determine the most stable conformation of the molecule in the gas phase.

-

Crystal Structure Prediction: Advanced computational algorithms can predict the most likely crystal packing arrangements based on the molecule's structure and intermolecular interaction potentials.

-

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify the different types of intermolecular contacts in a crystal structure. For a related compound, [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, Hirshfeld surface analysis confirmed the presence of C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π and Br–π interactions. [6]

Conclusion and Future Directions

The determination of the crystal structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a critical step in understanding its solid-state properties and its potential for applications in medicinal chemistry and materials science. This guide has outlined the essential experimental and computational workflows required for this task. While the specific crystal structure remains to be determined, the principles and methodologies described herein provide a robust framework for its elucidation. Future work should focus on the successful synthesis and crystallization of this compound, followed by a thorough single-crystal X-ray diffraction analysis. The resulting structural information will be invaluable for guiding the rational design of new molecules with tailored properties.

References

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Retrieved from [Link]

- Mehta, G., Reddy, S. H. K., & Pattabhi, V. (1994). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State.

-

ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.

-

University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.

- De Gruyter. (2024). Crystal structure of 1-(4-bromophenyl)-3-(diphenylphosphoryl)-3-hydroxypropan-1-one, C21H18BrO3P. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 731-733.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Wikipedia. (n.d.). Molecular symmetry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. PubChemLite - 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

An In-depth Technical Guide to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, focusing on its commercial availability, quality control, and applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the use of conformationally restricted scaffolds is a key strategy for designing potent and selective ligands. The cyclobutane ring, with its inherent strain, provides a rigid core that can orient substituents in precise three-dimensional arrangements, minimizing the entropic penalty upon binding to a biological target. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a prime example of a high-value building block that leverages this principle. It integrates three critical pharmacophoric and synthetic elements:

-

A Rigid Cyclobutane Core: Pre-organizes the attached functional groups in space.

-

A Bromophenyl Group: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) exploration.

-

Hydroxyl and Carboxylic Acid Moieties: Provide key hydrogen bond donor/acceptor sites for target interaction and can serve as points for further chemical modification.

This combination makes the molecule an attractive starting point for developing chemical libraries aimed at a wide range of biological targets.[1][2]

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of a chemical reagent is the first step in its successful application.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrO₃ | [3] |

| Molecular Weight | 271.11 g/mol | |

| CAS Registry Number | 1353636-83-5 (appears as primary) | [4][5] |

| Synonymous CAS | 1199556-64-3 | [4][6] |

| Appearance | Solid | [7] |

| InChI Key | DIFJFJOUEOLYGY-UHFFFAOYSA-N | [3][8] |

| SMILES String | OC1CC(C1)(C(O)=O)c2ccc(Br)cc2 | [3][8] |

| Monoisotopic Mass | 269.98917 Da | [3] |

Commercial Availability and Sourcing

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is available from several chemical suppliers who specialize in providing unique building blocks for research and development. Availability can range from milligram to gram quantities. When sourcing this material, it is crucial to inquire about the isomeric purity (cis/trans), as this can significantly impact downstream chemistry and biological activity.

Table 2: Selected Commercial Suppliers

| Supplier | Country of Origin/Branch | Representative Catalog No. | Notes |

| Sigma-Aldrich (AldrichCPR) | USA | CVT00019 | Marketed for early discovery research; buyer is responsible for confirming identity and purity as analytical data is not collected by the supplier.[8] |

| Ambeed, Inc. | USA | A892388 | Specializes in building blocks and advanced intermediates.[4] |

| BLD Pharmatech | China / USA | BD128918 | Global supplier of research chemicals.[9] |

| FUJIFILM Wako (Fluorochem) | Japan | F768907 | Offers various pack sizes for research purposes.[5] |

| Chemenu Inc. | China | CS-0199775 | Contract research organization and supplier.[4] |

Note: This list is not exhaustive. Researchers should always request a certificate of analysis before purchase.

Quality Control: A Self-Validating Protocol

Given that some suppliers sell this product "as-is" without providing analytical data, establishing a robust in-house quality control (QC) protocol is not just recommended, but essential for experimental integrity.[8]

Step-by-Step Analytical Verification

-

Structural Confirmation (NMR):

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of the 1,4-disubstituted benzene ring (two doublets in the aromatic region), the cyclobutane protons, and exchangeable protons for the hydroxyl and carboxylic acid groups.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the quaternary carbons of the cyclobutane ring and the ipso-carbon attached to the bromine.

-

-

Molecular Weight and Identity Confirmation (MS):

-

LC-MS (ESI): Use Electrospray Ionization Mass Spectrometry. In negative ion mode, the expected [M-H]⁻ ion is m/z 268.98.[3] In positive ion mode, expect [M+H]⁺ at m/z 270.99 and/or [M+Na]⁺ at m/z 292.98.[3] The presence of a doublet peak separated by ~2 m/z units with a ~1:1 intensity ratio is a hallmark of a monobrominated compound, providing strong evidence for the structure.

-

-

Purity Assessment (HPLC):

-

Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic or trifluoroacetic acid). Purity should be assessed by the area percentage of the main peak, typically detected at 254 nm. A purity level of >95% is generally required for most applications.

-

The following diagram illustrates this mandatory QC workflow.

Caption: A logical workflow for the essential in-house validation of the title compound.

Applications in Medicinal Chemistry & Drug Discovery

The primary utility of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is as a versatile intermediate. The bromophenyl moiety is a linchpin for diversification.

Core Synthetic Strategy: Cross-Coupling for Library Synthesis

The bromine atom is readily functionalized using various palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs where the 4-bromophenyl group is replaced with a multitude of other functionalities (e.g., aryl, heteroaryl, alkyl, cyano groups). This is a foundational tactic in lead optimization to probe the steric and electronic requirements of a target's binding pocket.

Caption: Diversification strategy for generating novel analogs from the title compound.

While specific examples naming this exact molecule are not prevalent in top-tier journals yet, its structural motifs are present in patented matter and are analogous to scaffolds used in the development of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and other kinases, where a substituted phenyl group is key for potency and selectivity.[10]

Safety and Handling

According to supplier safety information, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is classified as acutely toxic if swallowed.[8]

-

GHS Pictogram: GHS06 (Skull and Crossbones)[8]

-

Signal Word: Danger[8]

-

Hazard Statement: H301 - Toxic if swallowed.[8]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9][11][12] Handle in a well-ventilated area or chemical fume hood.[9][12] Avoid creating dust.[11] Wash hands thoroughly after handling.[9][12]

Conclusion

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a valuable and commercially accessible building block for drug discovery programs. Its rigid core and synthetically versatile bromophenyl group offer a robust platform for the systematic exploration of chemical space. However, the onus is frequently on the end-user to perform rigorous quality control to ensure the identity, purity, and integrity of the material. By implementing the straightforward analytical protocols outlined in this guide, researchers can confidently employ this powerful scaffold in the synthesis of novel and potentially therapeutic chemical entities.

References

-

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid . Source: Autech Industry Co.,Limited. URL: [Link]

-

1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1353636-83-5) Suppliers . Source: ChemicalRegister. URL: [Link]

-

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid . Source: Suzhou Aobai Pharmaceutical Technology Co., Ltd. URL: [Link]

-

1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) . Source: PubChemLite. URL: [Link]

-

Safety Data Sheet . Source: Angene Chemical. URL: [Link]

-

The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid . Source: Guangzhou Weibo Technology Co., Ltd. URL: [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors . Source: PubMed. URL: [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery . Source: ChemRxiv. URL: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . Source: MDPI. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. PubChemLite - 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1353636-83-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 1353636-83-5・1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid・1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid [allbiopharm.com]

- 7. 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | 1432058-38-2 [sigmaaldrich.com]

- 8. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid [weibochem.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic Acid (CAS Number 1199556-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, a unique chemical entity with the CAS number 1199556-64-3. While specific literature on this exact molecule is not extensively available, this document synthesizes information based on the well-established principles of medicinal chemistry and the known properties of its core structural motifs: the cyclobutane ring, the bromophenyl group, and the carboxylic acid functionality. This guide will delve into its physicochemical properties, potential synthetic strategies, and explore its prospective biological activities and applications in drug discovery, drawing parallels with structurally related compounds.

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug design. Its inherent ring strain and puckered conformation impart a rigid three-dimensional geometry to molecules, which can be highly advantageous for optimizing interactions with biological targets.[1][2] Unlike more flexible aliphatic chains, the cyclobutane moiety restricts the conformational freedom of a molecule, often leading to increased potency and selectivity for a specific receptor or enzyme.[2] Furthermore, the cyclobutane core is generally more metabolically stable than linear analogues, contributing to improved pharmacokinetic profiles.[3] The incorporation of a cyclobutane ring can therefore be a strategic approach to enhance the drug-like properties of a lead compound.

Physicochemical Properties of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic Acid

Based on its chemical structure, we can infer several key physicochemical properties of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid. A summary of these properties is presented in Table 1.

| Property | Value | Source/Rationale |

| CAS Number | 1199556-64-3 | Publicly available chemical databases |

| Molecular Formula | C₁₁H₁₁BrO₃ | Deduced from the chemical structure |

| Molecular Weight | 271.11 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar substituted carboxylic acids |

| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. The carboxylic acid group will increase aqueous solubility at higher pH. | The presence of polar functional groups (hydroxyl, carboxylic acid) and a non-polar bromophenyl group suggests this solubility profile. The carboxylic acid group's ability to ionize will enhance solubility in basic aqueous solutions.[4] |

| pKa | Estimated to be in the range of 4-5 | Typical pKa for a carboxylic acid. |

| LogP | Calculated to be approximately 2.0-2.5 | The bromophenyl group contributes to lipophilicity, while the hydroxyl and carboxylic acid groups increase hydrophilicity. |

Synthetic Strategies: A Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would start from a commercially available or readily synthesizable cyclobutanone precursor. The key steps would involve the introduction of the 4-bromophenyl group and the carboxylic acid functionality, followed by the reduction of the ketone to the desired hydroxyl group.

Caption: A proposed retrosynthetic pathway for the synthesis of the target compound.

A potential forward synthesis could proceed as follows:

-

Grignard Addition: Reaction of a suitable 3-oxocyclobutanecarboxylic acid ester with 4-bromophenylmagnesium bromide. This would introduce the bromophenyl group at the 1-position.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

-

Reduction: Stereoselective reduction of the ketone at the 3-position to the hydroxyl group using a reducing agent such as sodium borohydride. The stereochemistry of the hydroxyl group (cis or trans relative to the carboxylic acid) would depend on the reducing agent and reaction conditions.

Potential Biological Activity and Therapeutic Applications

The structural features of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid suggest several potential avenues for biological activity.

Role as a Rigid Scaffold in Drug Design

As previously discussed, the cyclobutane core provides a rigid framework. This can be exploited to position the 4-bromophenyl and carboxylic acid groups in a specific orientation for optimal binding to a biological target. The hydroxyl group at the 3-position offers an additional point for hydrogen bonding interactions, which can further enhance binding affinity and selectivity.

The Bromophenyl Moiety: A Key Pharmacophore

The 4-bromophenyl group is a common substituent in many biologically active compounds. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions within a binding pocket.

The Carboxylic Acid Group: A Versatile Functional Group

The carboxylic acid is a crucial functional group in many drugs, often acting as a key interacting moiety with the target protein, for instance, by forming salt bridges with basic amino acid residues like lysine or arginine.[4] It also significantly influences the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.

Given these features, 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be investigated as a potential inhibitor of enzymes or as a ligand for receptors where a substituted aromatic acid is a known pharmacophore. Areas of potential interest could include:

-

Enzyme Inhibition: Many enzyme inhibitors utilize a carboxylic acid to mimic a substrate or to interact with the active site.

-

Receptor Modulation: The compound could act as an agonist or antagonist for various receptors, with the specific activity depending on the overall three-dimensional shape and pharmacophoric features.

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against a wide range of biological targets.

Experimental Protocols: A General Framework for In Vitro Evaluation

For researchers interested in exploring the biological activity of this compound, a general workflow for initial in vitro screening is proposed below.

Caption: A general workflow for the initial in vitro evaluation of the target compound.

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of the compound stock solution (or solvent control) to the wells.

-

Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

-

Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Conclusion and Future Directions

1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid represents an intriguing, yet underexplored, chemical entity. Its rigid cyclobutane core, combined with the pharmacophoric potential of the bromophenyl and carboxylic acid groups, makes it a promising candidate for further investigation in drug discovery. While specific biological data is currently lacking, the principles of medicinal chemistry suggest that this compound warrants synthesis and evaluation in various biological assays. Future research should focus on developing an efficient synthetic route and screening it against a diverse panel of therapeutic targets to uncover its potential as a novel therapeutic agent.

References

-

Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

- van der Sar, S. A., et al. (2021).

- Google Patents. (n.d.). Process for the synthesis of hydroxy aromatic acids.

- Google Patents. (n.d.). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.

- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.

- Ertl, P., et al. (2017). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

Methodological & Application

The Strategic Deployment of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry and organic synthesis, the cyclobutane motif has emerged as a structural element of significant strategic value.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique conformational rigidity that can impart favorable pharmacological properties to bioactive molecules.[3] Unlike more flexible aliphatic rings, the puckered conformation of the cyclobutane core can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property space.[2] 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a bespoke building block that encapsulates several key features for modern drug discovery programs: a rigid cyclobutane scaffold, a hydroxyl group for hydrogen bonding interactions or further functionalization, a carboxylic acid to serve as a handle for amide coupling or as a key pharmacophoric element, and a bromophenyl moiety that can act as a versatile synthetic handle for cross-coupling reactions or engage in halogen bonding.[4] This document provides a comprehensive guide to the synthesis and potential applications of this valuable intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is provided below. It is important to note that while some data is available from commercial suppliers, detailed experimental spectroscopic data is not widely published. The provided spectroscopic data is therefore a combination of information from suppliers and predicted values based on established principles of NMR and IR spectroscopy.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | |

| CAS Number | 1199556-64-3 | [5] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |